Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate
Overview
Description
Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H7ClF3N3O3S and its molecular weight is 365.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 2-(([2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl)amino)thiophene-3-carboxylate is the CB2 receptor . This receptor is part of the endocannabinoid system and plays a crucial role in mediating the body’s response to inflammation and pain .
Mode of Action
This compound acts as a highly selective agonist for the CB2 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB2 receptor, activating it .
Biochemical Pathways
Upon activation of the CB2 receptor, a series of biochemical reactions are triggered which lead to the reduction of inflammation and neuropathic pain . The exact pathways and their downstream effects are complex and involve multiple steps, but the overall result is a decrease in the perception of pain .
Result of Action
The activation of the CB2 receptor by this compound leads to a reduction in inflammation and neuropathic pain . This makes it a potential candidate for the treatment of conditions characterized by such symptoms .
Properties
IUPAC Name |
methyl 2-[[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O3S/c1-22-10(21)5-2-3-23-9(5)19-8(20)6-4-17-11(13)18-7(6)12(14,15)16/h2-4H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJDWSBUKRMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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